

An In-Depth Technical Guide to the Synthesis and Isolation of Butyltriiodo-stannane

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Compound of Interest

Compound Name: Stannane, butyltriiodo-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of butyltriiodo-stannane (BuSnI_3), an organotin compound of interest in various chemical research and development applications. The document details the prevalent synthetic methodology, experimental protocols, and characterization data, presented in a format tailored for scientific professionals.

Introduction

Butyltriiodo-stannane, also known as n-butyln triiodide, is an organotin halide characterized by a tin atom bonded to one butyl group and three iodine atoms. Organotin compounds, in general, serve as versatile intermediates and catalysts in organic synthesis. The specific properties of butyltriiodo-stannane, influenced by the presence of the butyl group and the highly electronegative iodine atoms, make it a subject of interest for specialized applications.

Synthesis of Butyltriiodo-stannane

The most common and efficient method for the synthesis of butyltriiodo-stannane is the Kocheshkov redistribution or comproportionation reaction. This method involves the reaction of a tetraorganotin compound, in this case, tetrabutyltin (Bu_4Sn), with a tin(IV) halide, specifically tin(IV) iodide (SnI_4). The stoichiometry of the reactants is crucial to selectively obtain the desired monoalkyltin trihalide product.

The overall balanced chemical equation for this reaction is:



This reaction allows for the controlled transfer of alkyl groups from tetrabutyltin to tin(IV) iodide, resulting in the formation of the more substituted organotin halide.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of butyltriiodo-stannane via the Kocheshkov redistribution reaction.

Materials:

- Tetrabutyltin (Bu_4Sn)
- Tin(IV) iodide (SnI_4)
- Anhydrous, inert solvent (e.g., toluene or xylene)
- Inert gas (e.g., nitrogen or argon)

Equipment:

- Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
- Heating mantle
- Schlenk line or similar inert atmosphere setup
- Distillation apparatus for vacuum distillation[1][2][3][4][5]

Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with tin(IV) iodide and an appropriate volume of an anhydrous, inert solvent under an inert atmosphere.
- **Addition of Reactant:** Tetrabutyltin is added to the stirred suspension of tin(IV) iodide in a 1:3 molar ratio ($\text{Bu}_4\text{Sn}:\text{SnI}_4$).

- **Reaction Conditions:** The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the solid tin(IV) iodide and a change in the color of the solution. The reaction is typically carried out for several hours to ensure complete conversion.
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
- **Isolation and Purification:** The crude butyltriiodo-stannane is purified by vacuum distillation. [1][2][3][4][5] The fraction collected at the appropriate boiling point and pressure yields the pure product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of butyltriiodo-stannane.

Table 1: Reactant and Product Stoichiometry

Compound	Molecular Formula	Molar Mass (g/mol)	Stoichiometric Ratio
Tetrabutyltin	Bu ₄ Sn	346.19	1
Tin(IV) Iodide	SnI ₄	626.33	3
Butyltriiodo-stannane	BuSnI ₃	554.50	4

Table 2: Physicochemical and Spectroscopic Data of Butyltriiodo-stannane

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	Specific data not available in search results, but purification is by vacuum distillation.
^{119}Sn NMR Chemical Shift (δ)	Specific data for BuSnI_3 not found, but the chemical shift range for organotin compounds is very wide, from approximately -400 ppm to +200 ppm relative to tetramethyltin (Me_4Sn). [6] [7] [8]
Yield	Dependent on reaction conditions and purification efficiency.

Characterization

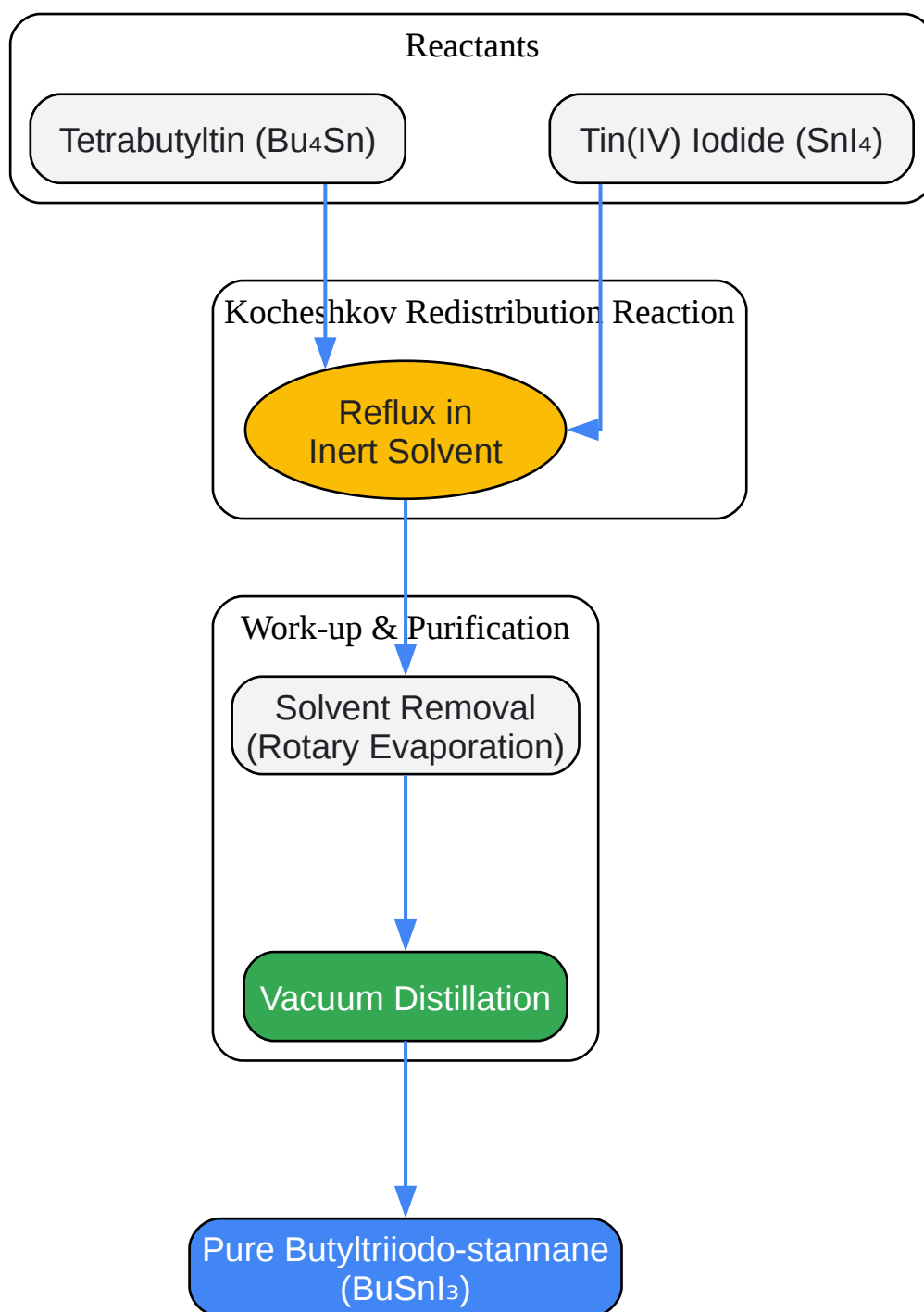
The primary method for characterizing the structure and purity of butyltriiodo-stannane is ^{119}Sn Nuclear Magnetic Resonance (NMR) spectroscopy. ^{119}Sn is a spin-1/2 nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies.[\[6\]](#)[\[7\]](#)[\[8\]](#) The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the substituents.

For butyltriiodo-stannane, a single resonance is expected in the ^{119}Sn NMR spectrum. The exact chemical shift will be characteristic of a tin atom bonded to one alkyl group and three iodine atoms. Comparison of the obtained spectrum with literature values for similar organotin halides can confirm the identity of the product. Other analytical techniques such as ^1H NMR and ^{13}C NMR spectroscopy can be used to confirm the presence and structure of the butyl group.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and isolation of butyltriiodo-stannane.

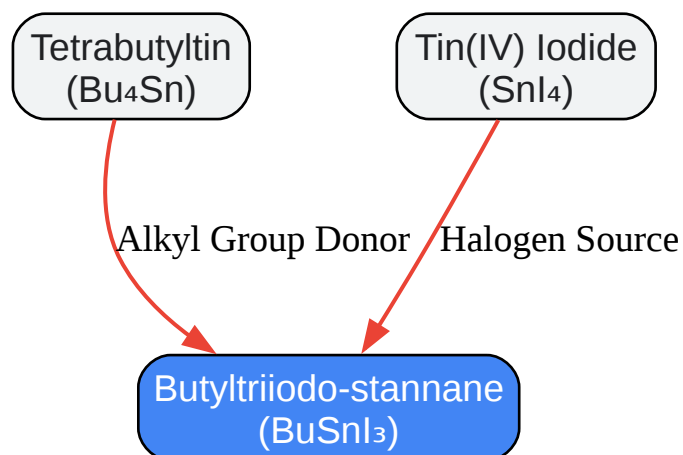


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Synthesis and isolation workflow for butyltriiodo-stannane.

Logical Relationship of Components

The following diagram illustrates the relationship between the reactants and the product in the Kocheshkov redistribution reaction.



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Reactant-product relationship in the synthesis of butyltriiodo-stannane.

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